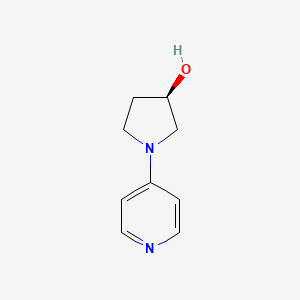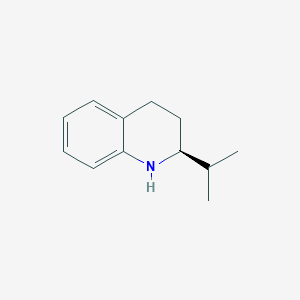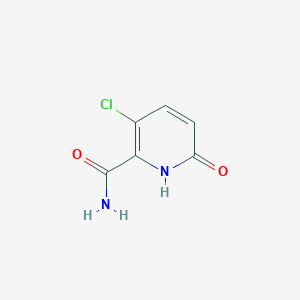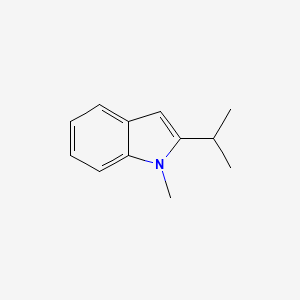![molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chlorine and fluorine substituents at the 6 and 3 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and fluoro substituents. For example, the synthesis may begin with a cyclization reaction to form the pyrrolo[3,2-c]pyridine scaffold, followed by halogenation reactions to introduce the chlorine and fluorine atoms. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Aplicaciones Científicas De Investigación
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and disease mechanisms.
Materials Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
3-Fluoro-1H-pyrrolo[3,2-c]pyridine:
1H-pyrrolo[3,2-c]pyridine: The parent compound without any halogen substituents, serving as a versatile scaffold for further functionalization.
Uniqueness
The presence of both chlorine and fluorine substituents in 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for designing molecules with specific biological or material properties. Its dual halogenation can enhance binding affinity and selectivity in medicinal chemistry applications, as well as modify electronic properties in materials science .
Propiedades
Fórmula molecular |
C7H4ClFN2 |
|---|---|
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
Clave InChI |
JNIYDZPUZPGBAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)


![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)
![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)


![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
